n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

Catalog No.
S15899952
CAS No.
88680-97-1
M.F
C12H10ClNO3S
M. Wt
283.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

CAS Number

88680-97-1

Product Name

n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)benzenesulfonamide

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

InChI

InChI=1S/C12H10ClNO3S/c13-11-8-9(15)6-7-12(11)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H

InChI Key

IIQRKWNANKFDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)Cl

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a chloro and hydroxy group on the phenyl ring. Its molecular formula is C12H10ClNO3SC_{12}H_{10}ClNO_3S, and it has a molecular weight of approximately 283.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in various

Due to the presence of functional groups:

  • Nucleophilic Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in acid-base reactions.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex organic molecules, often involving electrophilic aromatic substitution.

This compound exhibits various biological activities, primarily attributed to its structural features:

  • Antimicrobial Properties: Like many sulfonamides, it may demonstrate antibacterial activity by inhibiting bacterial folate synthesis.
  • Analgesic and Anti-inflammatory Effects: Research indicates potential analgesic properties, making it a candidate for pain relief applications.
  • Enzyme Inhibition: It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves several steps:

  • Formation of the Chloro Compound: The starting material, 4-hydroxyaniline, is chlorinated to introduce the chloro group at the 2-position.
  • Sulfonamide Formation: The chlorinated product is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals with antimicrobial or analgesic properties.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic compounds, particularly in the pharmaceutical industry.
  • Research

Studies on N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide have focused on its interactions with biological targets:

  • Enzyme Binding Studies: Investigations reveal that this compound can bind to specific enzymes, potentially inhibiting their activity and providing insights into its mechanism of action.
  • Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion highlights its suitability for therapeutic use.

Several compounds share structural similarities with N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-N-(4-hydroxyphenyl)benzenesulfonamideC12H10ClNO3SSimilar sulfonamide structure; different chlorine position
N-(4-Hydroxyphenyl)benzenesulfonamideC12H11NO3SLacks chlorine substituent; potential for different biological activity
2-Chloro-N-(4-methylphenyl)benzenesulfonamideC13H12ClNO3SMethyl substitution alters solubility and reactivity

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which influences its reactivity and biological properties compared to these analogs. This distinct arrangement enhances its potential as a therapeutic agent while providing diverse synthetic pathways for further exploration in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

283.0069920 g/mol

Monoisotopic Mass

283.0069920 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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